4-Bromoveratrole
Description
Significance and Role of 4-Bromoveratrole in Advanced Synthetic Methodologies
The significance of this compound in advanced synthetic methodologies stems from its utility as a versatile precursor for forming new chemical bonds, particularly carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Its aryl bromide moiety is readily activated for participation in a wide array of transition metal-catalyzed cross-coupling reactions.
A primary application is in palladium-catalyzed reactions. For instance, it is a common substrate in the Suzuki-Miyura cross-coupling reaction , where it reacts with boronic acids to form biaryl compounds. This method was employed in the synthesis of thiophene-vinyl-benzothiazole based ligands, which are being researched for the detection of Aβ and Tau pathologies associated with Alzheimer's disease. diva-portal.org In this synthesis, this compound was coupled with 5-formyl-2-thiopheneboronic acid using a palladium catalyst. diva-portal.org
Similarly, it is used in the Negishi cross-coupling , which involves the reaction of an organozinc compound with an organic halide. This methodology was utilized in the total synthesis of the natural alkaloids (±)-cusparine and (±)-galipinine, where an aminoalkylzinc bromide was coupled with this compound. acs.org The development of specialized ligands, such as Mor-DalPhos variants, has further refined the efficiency of palladium-catalyzed C-N and C-C cross-coupling reactions involving this compound. scholaris.caresearchgate.net
Beyond traditional cross-coupling, this compound is a key starting material in the synthesis of numerous complex natural products. Researchers have used it in a multi-step synthesis of batzellines, which involved a key benzyne-mediated cyclization step. mdpi.com It has also been used as a starting material in a concise and scalable formal synthesis of ningalin C, a complex marine alkaloid. arkat-usa.org Microwave-assisted synthesis, a modern technique to accelerate reaction times, has also been applied to reactions involving this compound to create α-arylated ketone products. publish.csiro.au
The compound also serves as an important intermediate in the synthesis of various biologically active molecules, including those with potential anti-inflammatory, analgesic, and carbonic anhydrase inhibitory properties. chemimpex.comtandfonline.com
Table 1: Selected Synthetic Applications of this compound
| Target Compound/Class | Synthetic Methodology | Purpose/Significance | Reference(s) |
|---|---|---|---|
| Ligands for Alzheimer's Detection | Suzuki-Miyura Cross-Coupling | Synthesis of thiophene-vinyl-benzothiazole ligands for imaging Aβ and Tau pathology. | diva-portal.org |
| (±)-Cusparine & (±)-Galipinine | Ni-Catalyzed Negishi Cross-Coupling | Total synthesis of biologically active tetrahydroquinoline alkaloids. | acs.org |
| Batzellines | Benzyne-Mediated Cyclization | Total synthesis of complex marine alkaloids. | mdpi.com |
| Ningalin C Intermediate | Squaric Ester Chemistry | A scalable formal synthesis of a key precursor to the marine alkaloid ningalin C. | arkat-usa.org |
| Diaryl Amines | Pd-Catalyzed C-N Amination | Development of efficient C-N bond formation methods in microreactors. | researchgate.netresearchgate.net |
| α-Arylated Ketones | Microwave-Assisted α-Arylation | Acceleration of C-C bond formation for natural product synthesis. | publish.csiro.au |
| Bromophenols | Friedel-Crafts Acylation & Demethylation | Synthesis of novel bromophenols with carbonic anhydrase inhibitory activity. | tandfonline.com |
Historical Context of Brominated Veratrole Derivatives in Organic Synthesis
The use of brominated veratrole derivatives in organic synthesis is part of a broader history of employing halogenated aromatic compounds as foundational materials for building molecular complexity. The parent compound, veratrole (1,2-dimethoxybenzene), is a naturally occurring substance that can be readily brominated using reagents like N-Bromosuccinimide (NBS) to produce this compound in a straightforward electrophilic aromatic substitution reaction. wikipedia.org This ease of synthesis made it an accessible and attractive building block for chemists.
Historically, aromatic halides have been crucial precursors for generating organometallic reagents (e.g., Grignard or organolithium reagents) and for participating in nucleophilic substitution reactions. The bromine atom in this compound serves as a versatile functional handle, allowing for its conversion into other groups or for its participation in coupling reactions, a capability that has been exploited for decades.
Early research into related structures includes the synthesis of tropolones, a class of non-benzenoid aromatic compounds. gla.ac.uk The construction of these seven-membered ring systems often involved precursors derived from simpler aromatic compounds, and the principles of aromatic substitution and functional group manipulation developed in that context are applicable to the chemistry of brominated veratroles. The synthesis of other naturally occurring brominated phenols, isolated from marine organisms like red algae, also highlights the long-standing interest in this class of compounds and the synthetic challenges associated with their preparation. semanticscholar.org
The strategic importance of halogenated and other activated aromatic compounds in synthesis is well-established. For instance, the historical use of nitro groups to activate aromatic rings for nucleophilic displacement has parallels in the use of bromine to enable organometallic and transition-metal-catalyzed chemistry. sci-hub.se The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century dramatically expanded the utility of aryl bromides like this compound, transforming them from simple intermediates into powerful connectors for assembling complex molecules.
Scope and Objectives of Academic Inquiry on this compound
Academic inquiry into this compound is driven by several key objectives, primarily centered on its application in synthesis and the biological activity of its derivatives.
A major focus of research is its use in the development and optimization of novel synthetic methodologies . chemimpex.com this compound often serves as a benchmark substrate for testing new catalysts, ligands, and reaction conditions, especially for palladium-catalyzed C-N and C-C cross-coupling reactions. scholaris.caresearchgate.net Studies have explored its reactivity in microreactors and under microwave irradiation to achieve higher yields and shorter reaction times. publish.csiro.auresearchgate.net
The synthesis of biologically active compounds for medicinal chemistry is another significant driver of research. chemimpex.comarborpharmchem.com The dimethoxyphenyl motif present in this compound is a feature in many natural products and pharmacologically active molecules. Researchers use this compound as a starting material to synthesize compounds with potential therapeutic applications, including anti-inflammatory and analgesic agents. chemimpex.com A specific area of investigation is the synthesis of novel bromophenols derived from this compound that act as inhibitors of human carbonic anhydrase II, an enzyme implicated in glaucoma, ulcers, and other disorders. tandfonline.com
In materials science , research focuses on incorporating the this compound unit into larger molecular structures like polymers and dyes. chemimpex.com The objective is to leverage the electronic and structural properties of the dimethoxybenzene ring to create new materials with enhanced thermal stability, specific mechanical properties, or unique optical characteristics. chemimpex.com
Finally, there is interest in its role in environmental chemistry . This includes studying its involvement in environmental processes and its potential application in the degradation of pollutants, contributing to the development of sustainable waste management solutions. chemimpex.com
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 2859-78-1 | nih.govchemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₈H₉BrO₂ | chemimpex.comnih.govsigmaaldrich.com |
| Molecular Weight | 217.06 g/mol | chemimpex.comsigmaaldrich.com |
| Appearance | Colorless to light yellow liquid | chemimpex.comtcichemicals.comthermofisher.com |
| Boiling Point | 255-256 °C | chemicalbook.com |
| Density | 1.509 g/mL at 25 °C | chemicalbook.com |
| Refractive Index (n²⁰/D) | 1.573 | chemicalbook.com |
| IUPAC Name | 4-bromo-1,2-dimethoxybenzene | nih.govthermofisher.com |
| Synonyms | 4-Bromo-1,2-dimethoxybenzene, 3,4-Dimethoxybromobenzene, 4-Bromocatechol (B119925) dimethyl ether | chemimpex.comtcichemicals.comthermofisher.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| (±)-Cusparine |
| (±)-Galipinine |
| 4-Bromo-1,2-dimethoxybenzene |
| This compound |
| 5-Formyl-2-thiopheneboronic acid |
| Batzellines |
| N-Bromosuccinimide |
| Ningalin C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTMGSMZIKLAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062673 | |
| Record name | Benzene, 4-bromo-1,2-dimethoxy- | |
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Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2859-78-1 | |
| Record name | Bromoveratrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2859-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Bromoveratrole | |
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| Record name | 4-Bromoveratrole | |
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| Record name | Benzene, 4-bromo-1,2-dimethoxy- | |
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| Record name | Benzene, 4-bromo-1,2-dimethoxy- | |
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| Record name | 4-bromoveratrole | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.798 | |
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| Record name | 4-BROMOVERATROLE | |
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Synthetic Strategies and Methodologies for 4 Bromoveratrole
Direct Bromination of Veratrole
The most direct route to 4-Bromoveratrole is the electrophilic aromatic substitution reaction on veratrole (1,2-dimethoxybenzene). This approach leverages the activating nature of the methoxy (B1213986) groups to facilitate the introduction of a bromine atom onto the aromatic ring.
The bromination of veratrole follows the classical mechanism of electrophilic aromatic substitution (EAS). The process is initiated by the generation of a potent electrophile, the bromonium ion (Br+) or a polarized bromine molecule. The electron-rich π system of the veratrole ring acts as a nucleophile, attacking the electrophilic bromine. youtube.com This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring, particularly onto the carbon atoms ortho and para to the electron-donating methoxy groups. Aromaticity is subsequently restored when a base present in the reaction mixture abstracts a proton from the carbon atom bearing the new bromine substituent, yielding the brominated product. youtube.com
The two methoxy groups in veratrole are strong activating groups and are ortho, para-directors. This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In the veratrole molecule, positions 4 and 5 are para to one methoxy group and ortho to the other, while positions 3 and 6 are ortho to one and meta to the other. Due to the combined electronic effects of both methoxy groups, the electron density is highest at positions 4 and 5, making them the most favorable sites for electrophilic attack.
Steric hindrance also plays a role; the positions ortho to the methoxy groups (3 and 6) are more sterically hindered than the para positions (4 and 5). reddit.com Consequently, monosubstitution overwhelmingly favors the formation of this compound. However, because the introduction of one bromine atom does not significantly deactivate the ring, a second substitution can occur, leading to the formation of 4,5-dibromoveratrole as a significant side product if the reaction conditions are not carefully controlled. oc-praktikum.dechegg.com
Achieving a high yield and selectivity for this compound requires careful optimization of reaction parameters to suppress the formation of di-brominated and other isomeric byproducts. semanticscholar.org Key factors include:
Stoichiometry : Using a controlled molar equivalent of the brominating agent relative to veratrole is crucial to favor monosubstitution.
Temperature : Lowering the reaction temperature generally enhances selectivity by reducing the reaction rate and minimizing over-bromination.
Reaction Time : Monitoring the reaction's progress and stopping it once the starting material is consumed can prevent the formation of subsequent bromination products.
Catalyst : In reactions that require a catalyst, its choice and concentration can influence the outcome.
Recent approaches in organic synthesis have utilized high-throughput experimentation and automated reactors to rapidly screen various conditions—including solvents, temperatures, and catalysts—to identify the optimal parameters for a specific transformation, a strategy applicable to maximizing the yield of this compound. semanticscholar.orgresearchgate.net
The choice of brominating agent and solvent system is critical for controlling the regioselectivity and efficiency of the reaction. nih.gov Several systems have been developed to achieve highly para-selective bromination of activated aromatic rings like veratrole. nih.gov A greener approach using ammonium (B1175870) bromide and hydrogen peroxide in acetic acid has been shown to be highly regioselective for para-bromination. erowid.org N-Bromosuccinimide (NBS) is another reagent known for its high selectivity, particularly in solvents like acetonitrile. nih.govwku.edu
| Brominating Agent/System | Solvent | Key Characteristics & Findings | Reference |
|---|---|---|---|
| NH₄Br / H₂O₂ | Acetic Acid | Provides high regioselectivity for para-bromination; considered an environmentally safer and economical method. Reported to give a 93% yield for veratrole. | erowid.org |
| N-Bromosuccinimide (NBS) | Acetonitrile | Accomplishes highly regiospecific para-bromination of activated aromatic compounds under mild conditions with short reaction times. | wku.edu |
| KBrO₃ / HBr | Acetic Acid | Generates molecular bromine in situ. While effective for bromination, controlling the reaction is necessary to avoid di-substitution, with this compound being a potential side product in the synthesis of 4,5-dibromoveratrole. | oc-praktikum.de |
| Molecular Bromine (Br₂) | Acetic Acid | A traditional method; requires careful control of stoichiometry and temperature to maximize the yield of the mono-brominated product. |
Synthesis from Guaiacol (B22219) and Related Precursors
While direct bromination of veratrole is common, this compound can also be synthesized from other precursors like guaiacol (2-methoxyphenol) through multi-step pathways.
A logical linear synthesis pathway starting from guaiacol involves two main steps. The order of these steps can be varied, presenting two distinct routes:
Route A: Bromination followed by Methylation
Bromination of Guaiacol : Guaiacol undergoes electrophilic bromination. The strongly activating hydroxyl group directs the incoming bromine to the para position, yielding 4-bromo-2-methoxyphenol (B1221611) (4-bromoguaiacol).
Methylation : The phenolic hydroxyl group of 4-bromoguaiacol is then methylated. This is typically achieved using a methylating agent such as iodomethane (B122720) or dimethyl sulfate (B86663) in the presence of a base (e.g., potassium carbonate). mdpi.com This step converts the phenol (B47542) into a methyl ether, completing the synthesis of this compound.
Route B: Methylation followed by Bromination
Methylation of Guaiacol : The phenolic hydroxyl group of guaiacol is first converted to a methyl ether to form veratrole. google.com
Bromination of Veratrole : The resulting veratrole is then brominated as described in section 2.1 to yield this compound.
These multi-step linear syntheses offer an alternative when veratrole is not the preferred starting material, allowing for the construction of the target molecule from a different, readily available precursor. libretexts.org
Role of Demethylation and Methylation Steps in Precursor Conversion
The synthesis of this compound can strategically involve demethylation and methylation reactions to convert readily available precursors into the target molecule. These steps are crucial for introducing or modifying the methoxy groups that characterize the veratrole structure.
Methylation of Precursors: A primary route involves the methylation of brominated catechols or guaiacols. For instance, 4-bromocatechol (B119925) can be converted to this compound through a double methylation reaction. This process typically employs a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to deprotonate the hydroxyl groups, facilitating nucleophilic attack by the resulting phenoxide ions on the methylating agent. Similarly, 4-bromoguaiacol, which already possesses one methoxy group, can be methylated to yield the final product.
Demethylation Strategies: In more complex syntheses, selective demethylation of polysubstituted aryl methyl ethers serves as a key strategy for creating specific intermediates. rsc.org While harsh reagents like boron tribromide (BBr3) are traditionally used for cleaving aryl methyl ethers, recent research has focused on more selective and greener alternatives. rsc.orgresearchgate.net For example, studies on biomass-derived aromatic polymers have explored various methods to selectively cleave these stable bonds to produce valuable catechol moieties. rsc.org
Enzyme-catalyzed reactions offer a high degree of regioselectivity. Biocatalysts, such as cytochrome P450 monooxygenases, have been shown to perform selective demethylation on complex molecules. nih.govnih.gov For example, the enzyme CYP105D1 has been used for the specific demethylation of papaverine, demonstrating the potential for enzymatic routes in targeted synthesis. nih.gov Furthermore, certain solid acid catalysts, like Beta zeolites, have demonstrated the ability to perform selective single O-demethylation on syringol derivatives—structures related to veratrole—using green solvents like pressurized hot water. rsc.org Such catalytic methods could potentially be applied to selectively demethylate a related veratrole derivative as a step toward synthesizing a specific isomer or functionalized precursor. rsc.orgrsc.org
Green Chemistry Approaches to this compound Synthesis
In line with the growing importance of sustainability in chemical manufacturing, significant efforts have been directed toward developing greener synthetic routes for this compound. These approaches focus on reducing hazardous waste, improving atom economy, and utilizing safer reagents and renewable catalysts.
A key focus of green synthesis is the replacement of hazardous molecular bromine (Br₂) with safer and more environmentally friendly brominating systems. nih.govresearchgate.net Traditional methods often use elemental bromine in halogenated solvents, posing significant health and environmental risks. wku.edu
Modern protocols generate the brominating agent in situ, avoiding the handling and transport of liquid bromine. nih.gov A prominent example is the use of hydrogen peroxide (H₂O₂) as a clean oxidant in combination with hydrobromic acid (HBr) or a bromide salt like sodium bromide (NaBr). rsc.orgrsc.org This system brominates activated aromatic rings, such as veratrole, with high efficiency, producing only water as a byproduct. researchgate.net The reaction of veratrole with HBr/H₂O₂ is a well-established greener alternative. Research has demonstrated the effectiveness of the H₂O₂-HBr system "on water," eliminating the need for organic solvents entirely. rsc.orgresearchgate.net
Another green chemistry principle is the use of solventless, solid-state reactions. For instance, the solvent-free bromination of 1,4-dimethoxybenzene (B90301) (a positional isomer of veratrole) has been achieved by grinding the substrate with sodium bromide and Oxone® as the oxidant in a mortar and pestle. chemspider.com This method eliminates the need for hazardous solvents and simplifies product work-up. chemspider.com Such solid-state protocols represent a significant advancement in environmentally benign synthesis for this class of compounds.
| Method | Brominating Agent | Solvent | Key Green Advantage | Reference |
|---|---|---|---|---|
| Traditional | Molecular Bromine (Br₂) | Halogenated Solvents (e.g., CCl₄) | N/A | wku.edu |
| In-situ Generation | HBr / H₂O₂ | Water or Acetic Acid | Avoids liquid Br₂, water is the only byproduct. | rsc.org |
| In-situ Generation | NH₄Br / H₂O₂ | Acetic Acid | Avoids liquid Br₂, uses a bromide salt. | researchgate.net |
| Solid-State Synthesis | NaBr / Oxone® | Solvent-free | Eliminates organic solvents, simple work-up. | chemspider.com |
The development of recyclable and highly selective catalysts is a cornerstone of sustainable chemical production. For the synthesis of this compound, research has focused on solid acid catalysts and advanced aerobic oxidation systems.
Zeolites have emerged as highly effective, reusable, and shape-selective catalysts for the para-bromination of activated aromatic compounds. researchgate.netgoogle.com Zeolites such as HY, HM, and other cation-exchanged variants can catalyze the bromination of substrates like veratrole, favoring the formation of the para-isomer due to steric constraints within the catalyst's microporous structure. google.comresearchgate.net This shape selectivity minimizes the formation of unwanted ortho-isomers, improving reaction efficiency and simplifying purification. researchgate.net One study highlights a system using a recyclable Fe₂O₃/zeolite catalyst, where the active catalytic species (FeBr₃) is formed in situ. elsevierpure.comrsc.org These catalysts are easily handled, cost-effective, and can be regenerated and reused, aligning with green chemistry principles. elsevierpure.comrsc.org
Furthermore, innovative catalytic systems are being developed to utilize molecular oxygen (O₂) from the air as the ultimate green oxidant. nih.govacs.org One such protocol for sustainable aerobic bromination uses a [C₄Py]NO₃ catalyst, which can functionalize activated aromatic rings. nih.govacs.org While not yet specifically detailed for this compound, these aerobic methods represent the frontier of catalyst development for sustainable halogenation reactions.
| Catalyst System | Type | Key Features | Reference |
|---|---|---|---|
| HY, HM, Ca²⁺-Y Zeolites | Solid Acid | Shape-selective (favors para-substitution), reusable, prevents HBr accumulation. | google.comresearchgate.net |
| Fe₂O₃ / Zeolite | Heterogeneous | Recyclable, cost-effective, active species formed in-situ. | elsevierpure.comrsc.org |
| [C₄Py]NO₃ | Ionic Liquid | Enables use of O₂ as the terminal oxidant (aerobic bromination). | nih.govacs.org |
Advanced Derivatization and Functionalization of 4 Bromoveratrole
Carbon-Carbon (C-C) Bond Formation Reactions
The creation of new carbon-carbon bonds is a cornerstone of modern organic chemistry, enabling the synthesis of intricate molecules from simpler precursors. For 4-bromoveratrole, palladium-catalyzed cross-coupling reactions serve as powerful tools for this purpose, offering efficient and selective pathways to a diverse range of derivatives.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a robust and versatile method for the formation of biaryl structures and other C-C bonds. This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base.
The palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids and esters has been extensively utilized to synthesize a wide array of 3,4-dimethoxyphenyl-substituted compounds. The efficiency of this transformation is highly dependent on the choice of catalyst, base, and solvent system. For instance, the coupling of this compound with phenylboronic acid can be effectively achieved using a palladium catalyst, affording the corresponding biphenyl derivative in good to excellent yields.
A variety of palladium sources can be employed, including palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with a phosphine ligand. The choice of base is also critical, with inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being commonly used to facilitate the transmetalation step of the catalytic cycle. Solvents for these reactions are typically polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often with the addition of water to aid in the dissolution of the base and promote the reaction.
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 3-Methoxyphenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | 92 |
| Naphthalene-1-boronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 80 | 90 |
| Pyridine-3-boronic acid | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
This table presents a compilation of representative data for the Suzuki-Miyaura coupling of this compound with various boronic acids/esters under different catalytic conditions.
The choice of ligand is a crucial parameter in optimizing the Suzuki-Miyaura coupling of this compound. The ligand stabilizes the palladium center, influences its reactivity, and can prevent the formation of palladium black, which is an inactive form of the catalyst. For sterically hindered or electronically deactivated substrates, the use of bulky and electron-rich phosphine ligands is often necessary to achieve high catalytic activity.
Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have demonstrated remarkable efficacy in promoting the coupling of challenging substrates. These ligands facilitate the oxidative addition of the aryl bromide to the palladium(0) center and promote the reductive elimination step, leading to higher yields and faster reaction times. Catalyst optimization studies often involve screening a variety of palladium precursors, ligands, bases, and solvents to identify the most efficient system for a particular substrate combination. For example, while Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a more sophisticated ligand often provide superior results, especially for less reactive coupling partners.
| Catalyst | Ligand | Base | Solvent | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 75 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 96 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane/H₂O | 94 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 92 |
This table illustrates the effect of different phosphine ligands on the yield of the Suzuki-Miyaura coupling of this compound with phenylboronic acid, highlighting the importance of ligand choice in catalyst optimization.
While the Suzuki-Miyaura reaction is not inherently stereoselective at the coupling centers, it can be employed in stereoselective synthesis when chiral substrates or catalysts are used. In the context of this compound, its derivatives can participate in reactions where stereochemistry is a key consideration.
An important application is the stereocontrolled α-arylation of carbonyl compounds. In these reactions, a chiral auxiliary or a chiral ligand on the metal catalyst directs the formation of a new stereocenter. For instance, the palladium-catalyzed α-arylation of a ketone with this compound can be rendered stereoselective by using a chiral phosphine ligand. This approach allows for the synthesis of enantioenriched α-(3,4-dimethoxyphenyl) ketones, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. The stereochemical outcome of such reactions is highly dependent on the structure of the chiral ligand, the substrate, and the reaction conditions.
In one notable example, the microwave-assisted palladium-catalyzed α-arylation of a chiral cyclopentanone derivative with this compound was achieved in a stereocontrolled manner, producing the desired product as a single diastereomer in good yield. researchgate.net This transformation was a key step in the total synthesis of a complex natural product.
Negishi Cross-Coupling Reactions
The Negishi cross-coupling reaction is another powerful palladium- or nickel-catalyzed method for the formation of carbon-carbon bonds. This reaction involves the coupling of an organozinc reagent with an organic halide. A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophile, which often allows for milder reaction conditions and broader functional group tolerance compared to some other cross-coupling methods.
The successful execution of a Negishi coupling reaction hinges on the preparation of the requisite organozinc reagent. For this compound, the corresponding organozinc halide, (3,4-dimethoxyphenyl)zinc bromide, can be prepared through several methods.
One common approach is the direct insertion of activated zinc metal into the carbon-bromine bond of this compound. The activation of zinc can be achieved by treatment with reagents such as 1,2-dibromoethane and trimethylsilyl chloride. This method provides a direct route to the organozinc reagent, which can then be used in situ for the subsequent coupling reaction.
Alternatively, a lithium-halogen exchange can be performed on this compound using an organolithium reagent, such as n-butyllithium, at low temperature. The resulting aryllithium species is then transmetalated with a zinc halide, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), to generate the desired organozinc reagent. This two-step procedure allows for the preparation of the organozinc reagent under well-defined conditions.
| Starting Material | Reagents | Product |
| This compound | 1. n-BuLi, THF, -78 °C; 2. ZnCl₂ | (3,4-Dimethoxyphenyl)zinc chloride |
| This compound | Activated Zinc, THF | (3,4-Dimethoxyphenyl)zinc bromide |
This table outlines the common methods for the preparation of organozinc reagents from this compound.
Once prepared, the (3,4-dimethoxyphenyl)zinc halide can be coupled with a variety of organic halides, including aryl, vinyl, and alkyl halides, in the presence of a palladium or nickel catalyst. The choice of catalyst is crucial, with palladium complexes bearing phosphine ligands, such as Pd(PPh₃)₄ or those generated from Pd(OAc)₂ and a suitable ligand, being widely used. These reactions typically proceed under mild conditions and exhibit excellent functional group compatibility.
Stereoconvergent Mechanisms in Negishi Couplings
The Negishi coupling is a powerful transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling organozinc compounds with organic halides. wikipedia.org While standard Negishi couplings are widely used, stereoconvergent variations represent a more advanced application, allowing for the control of stereochemistry at a newly formed chiral center.
In a stereoconvergent Negishi coupling, a racemic starting material, such as a secondary alkylzinc reagent, is coupled with an achiral partner, like an aryl bromide, to yield a single enantiomer of the product. This is achieved using a chiral catalyst system, typically a palladium or nickel complex with a chiral ligand. chinesechemsoc.org The mechanism involves the catalyst selectively reacting with one enantiomer of the racemic organozinc reagent faster than the other, while the unreacted enantiomer rapidly racemizes, allowing it to be consumed in the desired pathway.
Although specific examples detailing the stereoconvergent Negishi coupling of this compound are not extensively documented in foundational literature, the principles apply. Coupling this compound with a racemic secondary alkylzinc halide in the presence of a chiral palladium catalyst, for instance, one bearing a bulky N-heterocyclic carbene (NHC) ligand, could theoretically produce enantioenriched 1-alkyl-3,4-dimethoxybenzene derivatives. chinesechemsoc.org The success of such a reaction hinges on the relative rates of reductive elimination from the diastereomeric palladium intermediates versus competing pathways like β-hydride elimination. nih.govorganic-chemistry.org
Other Cross-Coupling Reactions (e.g., Sonogashira, Heck)
Beyond the Negishi reaction, this compound serves as a versatile substrate in other palladium-catalyzed cross-coupling reactions to form various carbon-carbon bonds.
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, providing a direct route to aryl alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This compound can be effectively coupled with various terminal alkynes under these conditions to yield 4-alkynylveratrole derivatives, which are valuable intermediates in the synthesis of more complex molecules. The utility of the Sonogashira coupling is well-established for the derivatization of a wide range of aryl halides. sigmaaldrich.com
Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This compound can participate in Heck couplings with alkenes like styrene or acrylates, catalyzed by a palladium complex. This reaction provides a means to introduce vinyl or substituted vinyl groups onto the veratrole core, leading to the synthesis of stilbenes and cinnamate derivatives.
Formation of Arynes from this compound for Annulation Reactions
Arynes are highly reactive intermediates that can be generated from aryl halides and subsequently trapped in various cycloaddition and annulation reactions. Generation of the aryne from this compound (3,4-dimethoxybenzyne) can be achieved by treatment with a strong base, such as sodium amide (NaNH2) or lithium diisopropylamide (LDA). tcichemicals.com The strong base facilitates the elimination of hydrogen bromide (HBr).
Due to the unsymmetrical nature of this compound, two regioisomeric arynes can potentially form: 3,4-dimethoxybenzyne and a smaller amount of 2,3-dimethoxybenzyne. The major product, 3,4-dimethoxybenzyne, is a powerful dienophile and electrophile. It can be trapped in situ with various reagents to construct complex, fused-ring systems. For example:
Diels-Alder Reaction: Trapping with dienes like furan or cyclopentadiene yields benzannulated bicyclic products. nih.gov
[4+2] Cycloaddition: Reaction with cycloheptatrienone derivatives can be used in the synthesis of complex natural product scaffolds. nih.gov
Multicomponent Reactions: Arynes can participate in reactions involving multiple components simultaneously, allowing for the rapid assembly of complex molecules like benzoxazinones from imines and carbon dioxide. tcichemicals.com
Recent studies have highlighted how substituents on the aryne precursor can control the chemoselectivity between nucleophilic addition and pericyclic reactions. nih.gov For instance, the methoxy (B1213986) groups on the aryne derived from this compound would influence its reactivity, generally favoring nucleophilic addition pathways.
Carbon-Nitrogen (C-N) Bond Formation Reactions
The formation of C-N bonds is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. This compound is a common starting material for introducing nitrogen-containing functional groups onto an aromatic ring.
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. acsgcipr.orglibretexts.org It is one of the most reliable and versatile methods for synthesizing arylamines from aryl bromides like this compound. organic-chemistry.org The reaction is highly valued because it proceeds under milder conditions than classical methods and tolerates a wide range of functional groups. acsgcipr.org
The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org
Key components of the reaction include:
Palladium Catalyst: Precursors like Pd(OAc)2 or Pd2(dba)3 are commonly used.
Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are crucial for catalytic activity. organic-chemistry.orgnih.gov
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu), lithium tert-butoxide (LiOt-Bu), or cesium carbonate (Cs2CO3) is required. nih.gov
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typical.
Using these conditions, this compound can be coupled with a diverse range of primary and secondary amines, including anilines, alkylamines, and heterocycles, to produce the corresponding N-(3,4-dimethoxyphenyl)amines in good to excellent yields. nih.govresearchgate.net
| Reactant | Catalyst System | Base | Solvent | Product Type |
| This compound | Pd(OAc)2 / XPhos | NaOt-Bu | Toluene | Secondary/Tertiary Amine |
| This compound | Pd2(dba)3 / RuPhos | Cs2CO3 | Dioxane | Secondary Amine |
| This compound | Pd(dba)2 / tBuDavePhos | NaOt-Bu | Toluene | Primary/Secondary Amine researchgate.net |
Catalytic Aminocarbonylation involving this compound
Catalytic aminocarbonylation is a powerful transformation that incorporates a carbonyl group (CO) and an amine nucleophile in a single step, converting an aryl halide directly into an amide. This reaction provides an efficient route to benzamide derivatives from this compound.
The reaction is typically catalyzed by palladium complexes, but systems using more earth-abundant metals like cobalt have also been developed. nih.govresearchgate.net In a typical process, this compound reacts with carbon monoxide and an amine in the presence of a catalyst. Recent advancements have focused on using visible light to promote cobalt-catalyzed aminocarbonylations under mild conditions. nih.govsemanticscholar.org For instance, research on the closely related 1-bromo-4-methoxybenzene has shown high yields using a Co2(CO)8 catalyst, visible light, and various amine nucleophiles. nih.govresearchgate.net This methodology is applicable to a broad range of aryl bromides and amines, including ammonia (often from a surrogate like ammonium (B1175870) carbamate), to produce primary, secondary, and tertiary amides. researchgate.netresearchgate.net
Table of Aminocarbonylation Conditions
| Aryl Halide Example | Catalyst | CO Source | Amine Source | Conditions | Product |
|---|---|---|---|---|---|
| 1-bromo-4-methoxybenzene | Co2(CO)8 | CO gas (2 atm) | Piperidine | Visible light (390 nm) | N-(4-methoxybenzoyl)piperidine researchgate.net |
Nucleophilic Substitution with Amines and Ammonia
Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. Unlike alkyl halides, aryl halides are resistant to classical SN1 and SN2 reactions. openstax.orglibretexts.org The SN2 pathway is blocked by the steric hindrance of the aromatic ring, and the SN1 pathway is energetically unfavorable due to the instability of the resulting aryl cation. openstax.org
A direct SNAr reaction can occur via an addition-elimination mechanism, but this requires the aromatic ring to be activated by potent electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgnih.govyoutube.com Since this compound possesses electron-donating methoxy groups, it is deactivated towards this mechanism.
However, C-N bond formation can be forced under harsh conditions or via an alternative elimination-addition (benzyne) mechanism . youtube.com By treating this compound with a very strong base like sodium amide (NaNH2) in liquid ammonia, the 3,4-dimethoxybenzyne intermediate is formed. This reactive aryne is then rapidly attacked by a nucleophile, such as the amide ion (NH2-) or ammonia (NH3), to form a mixture of regioisomeric products: 4-amino-veratrole and 3-amino-veratrole. youtube.com The formation of both isomers is strong evidence for the intermediacy of the symmetric benzyne. youtube.com For practical synthesis, catalyzed methods like the Buchwald-Hartwig amination are far more common and selective.
Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Formation Reactions
The modification of this compound through the formation of new carbon-oxygen and carbon-sulfur bonds is a cornerstone of its synthetic utility. These transformations enable the introduction of diverse functional groups, significantly expanding the molecular complexity achievable from this starting material.
Sulfonamide Synthesis via Electrophilic Aromatic Substitution
The synthesis of sulfonamides from this compound can be effectively achieved through electrophilic aromatic substitution, a fundamental process in aromatic chemistry. The electron-rich nature of the veratrole ring, due to the activating methoxy groups, facilitates this type of reaction. A key intermediate in this process is the corresponding sulfonyl chloride, which is then reacted with an amine to form the sulfonamide.
A documented procedure involves the direct chlorosulfonylation of this compound. In this reaction, this compound is treated with an excess of chlorosulfonic acid, typically at reduced temperatures to control the reaction's exothermicity. The mixture is then allowed to warm to ambient temperature to ensure the completion of the reaction. This process yields 4-bromo-3,4-dimethoxybenzene-1-sulfonyl chloride. The subsequent reaction of this sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct, furnishes the desired sulfonamide derivative.
A representative reaction is detailed below:
Step 1: Chlorosulfonylation: this compound is added to cooled (0 °C) chlorosulfonic acid in a solvent like methylene chloride. The reaction proceeds for several hours at room temperature. google.com
Step 2: Workup: The reaction mixture is carefully quenched with ice water and extracted with an organic solvent. google.com
Step 3: Amination: The resulting sulfonyl chloride is reacted with a suitable amine to yield the final sulfonamide product.
This method highlights a classical and robust approach to introducing the sulfonamide moiety onto the this compound scaffold.
| Step | Reagent | Solvent | Temperature | Duration |
|---|---|---|---|---|
| Chlorosulfonylation | Chlorosulfonic acid | Methylene chloride | 0 °C to Room Temp. | 3 hours |
| Amination | Primary/Secondary Amine | Various | Room Temp. | Varies |
Ether and Thioether Formation from this compound
The bromine atom on the this compound ring serves as a handle for transition metal-catalyzed cross-coupling reactions to form ethers and thioethers. These reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type couplings, are powerful tools for constructing C-O and C-S bonds.
For thioether synthesis, copper-catalyzed couplings are particularly effective. For instance, the reaction of this compound with a thiol in the presence of a copper catalyst, a ligand, and a base can yield the corresponding aryl thioether. One patent describes a general method for copper-catalyzed carbon-heteroatom bond formation that is applicable to this compound. The reaction typically involves copper(I) iodide (CuI) as the catalyst, a diamine ligand such as N,N′-dimethylethylenediamine, and a base like potassium carbonate or phosphate, conducted in a solvent such as toluene at elevated temperatures (e.g., 110 °C). google.comgoogle.com While the specific example provided in the document uses an amine, the conditions are analogous to those used for coupling with thiols.
Similarly, aryl ethers can be synthesized from this compound by coupling with alcohols or phenols using copper or palladium catalysis. These methods provide a direct route to diaryl ethers or alkyl aryl ethers, which are valuable structural motifs in many complex molecules.
Other Functional Group Interconversions and Modifications
Beyond C-O and C-S bond formation, this compound is a key substrate for generating organometallic reagents, which opens up a vast array of possibilities for carbon-carbon bond formation and further functionalization.
Preparation of Grignard Reagents from this compound
The formation of a Grignard reagent from this compound is a straightforward and widely used transformation. The reaction involves the treatment of this compound with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF). nih.govcdnsciencepub.com The resulting organomagnesium compound, 3,4-dimethoxyphenylmagnesium bromide, is a potent nucleophile.
This Grignard reagent readily reacts with a wide range of electrophiles. Research has shown its application in additions to ketones and other carbonyl compounds. For example, it has been reacted with 1,4-dioxaspiro actachemscand.orgmdpi.comdecan-8-one in the synthesis of precursors for the alkaloid (−)-mesembrine. nih.gov Another study details its addition to a chiral oxazoline, demonstrating its utility in constructing complex, poly-substituted aromatic systems. cdnsciencepub.com
| Electrophile | Product Type | Reference |
|---|---|---|
| 1,4-Dioxaspiro actachemscand.orgmdpi.comdecan-8-one | Tertiary Alcohol | nih.gov |
| Substituted Oxazoline | Aryl-Substituted Oxazoline | cdnsciencepub.com |
| Carbon Dioxide | Carboxylic Acid | actachemscand.org |
Lithiation and Subsequent Reactions of this compound
The generation of an aryllithium species from this compound is most commonly achieved via lithium-halogen exchange. This reaction is typically performed at very low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in an anhydrous solvent like THF. acs.orggoogleapis.com The resulting 3,4-dimethoxyphenyllithium is a highly reactive nucleophile and a strong base.
This organolithium reagent has been utilized in numerous synthetic applications. For instance, it has been reacted with Weinreb amides to produce ketones, which are versatile intermediates for further transformations. acs.org It has also been added to various carbonyl electrophiles, including ketones and aldehydes like acrolein, to form new carbon-carbon bonds. googleapis.comcuni.cz The high reactivity of the organolithium intermediate makes it a powerful tool for introducing the 3,4-dimethoxyphenyl moiety into complex molecular architectures.
It is important to distinguish this lithium-halogen exchange from directed ortho-metalation (DoM). In DoM, a directing group on the aromatic ring complexes with the lithium reagent, guiding deprotonation at an adjacent ortho position. wikipedia.orgsemanticscholar.org While the methoxy groups on the veratrole ring can act as directing groups, the presence of the bromine atom makes the much faster lithium-halogen exchange the predominant reaction pathway when this compound is treated with alkyllithiums.
| Lithiation Reagent | Solvent | Temperature | Electrophile Example | Reference |
|---|---|---|---|---|
| n-Butyllithium | THF | -78 °C | tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate | googleapis.com |
| t-Butyllithium | THF | -78 °C | Weinreb amide | acs.org |
Applications of 4 Bromoveratrole in Complex Molecule Synthesis
Synthesis of Natural Products and Analogues
The strategic placement of functional groups in 4-Bromoveratrole allows for its use in various coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of intricate natural product skeletons.
Total Synthesis of Isoquinoline Alkaloids (e.g., Mesembrine)
This compound is a key starting material in the total synthesis of isoquinoline alkaloids, a class of natural products with a broad range of biological activities. A notable example is the synthesis of (–)-Mesembrine, an alkaloid known for its psychoactive properties. In a concise total synthesis, this compound is coupled with a β,γ-cyclohexenone derivative through a palladium-catalyzed α-arylation reaction. This key step efficiently introduces the characteristic 3,4-dimethoxyphenyl group of Mesembrine, leading to the formation of a γ,γ-disubstituted α,β-cyclohexenone. Subsequent intramolecular aza-Michael addition completes the core structure of the alkaloid.
| Step | Reactants | Catalyst/Reagents | Product |
| 1 | This compound, β,γ-cyclohexenone derivative | Pd(OAc)₂, dppe, Cs₂CO₃ | γ,γ-disubstituted α,β-cyclohexenone |
| 2 | γ,γ-disubstituted α,β-cyclohexenone | - | (–)-Mesembrine |
This table outlines the key steps in the total synthesis of (–)-Mesembrine involving this compound.
Cyclolignan Natural Products Synthesis
In the enantioselective total synthesis of cyclolignan natural products, this compound plays a crucial role as a precursor to a key building block. The synthesis of a common intermediate for several cyclolignans, such as (+)-galbelgin, involves the use of lithiated this compound. This organolithium reagent undergoes a diastereoselective addition to a chiral aldehyde, followed by reduction, to furnish a key alcohol intermediate with high stereocontrol. This intermediate then serves as a versatile platform for the synthesis of various cyclolignan natural products. sigmaaldrich.com
Marine Meroterpenoid Synthesis (e.g., Liphagal)
The marine environment is a rich source of structurally unique and biologically active natural products. This compound has been instrumental in the total synthesis of marine meroterpenoids like (+)-Liphagal, a selective inhibitor of phosphoinositide 3-kinase (PI3K) α. In the catalytic enantioselective total synthesis of (+)-Liphagal, a key step involves a microwave-assisted palladium-catalyzed α-arylation of a tricyclic ketone with this compound. This reaction efficiently installs the electron-rich aromatic moiety of Liphagal as a single diastereomer, highlighting the utility of this compound in constructing complex, polycyclic systems.
Other Biologically Active Molecules
The utility of this compound extends to the synthesis of various other biologically active molecules. Its ability to participate in diverse chemical transformations makes it a valuable starting material for creating novel compounds with potential therapeutic applications. For instance, it serves as an intermediate in the production of molecules with potential anti-inflammatory and analgesic properties. ed.ac.uk The electron-rich nature of the veratrole ring system allows for electrophilic aromatic substitution reactions, further expanding the range of accessible derivatives for biological screening.
Pharmaceutical and Agrochemical Intermediates
Beyond its application in the total synthesis of natural products, this compound is a widely utilized intermediate in the pharmaceutical and agrochemical industries. ed.ac.uk Its chemical properties allow for its incorporation into a multitude of molecular scaffolds, leading to the development of new drugs and crop protection agents.
Drug Development and Medicinal Chemistry Research
In the realm of drug development, this compound serves as a versatile scaffold for the synthesis of novel therapeutic agents. ed.ac.uk Its 3,4-dimethoxyphenyl moiety is a common structural motif in many biologically active compounds. Medicinal chemists often utilize this compound as a starting point to generate libraries of compounds for high-throughput screening. The bromine atom provides a convenient handle for introducing further molecular diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships and the optimization of lead compounds. While specific drug candidates derived directly from this compound are often proprietary, its frequent appearance in the patent literature underscores its importance in the early stages of drug discovery.
Precursors for Agrochemicals
This compound serves as a valuable intermediate in the synthesis of complex organic molecules, including those with applications in the agrochemical sector. cleanscience.co.inchemimpex.com Its substituted dimethoxybenzene structure is a key building block for certain classes of fungicides.
One notable example is the potential pathway to the synthesis of Dimethomorph, a morpholine fungicide effective against oomycetes, particularly late blight and downy mildew. google.com The synthesis of Dimethomorph involves the use of a 4-substituted-3,4-dimethoxybenzophenone derivative. google.com this compound can serve as a precursor to this key intermediate. Through a reaction such as a Friedel-Crafts acylation, the bromine atom on the this compound ring can be replaced with an appropriate acyl group, leading to the formation of the required benzophenone skeleton. The two methoxy (B1213986) groups present in the veratrole moiety are crucial for the biological activity of the final Dimethomorph molecule.
The general role of veratrole and its derivatives is well-established in the synthesis of various biologically active compounds used for crop protection. cleanscience.co.in The specific substitution pattern of this compound makes it a useful starting material for creating fungicides with targeted modes of action.
Table 1: this compound as a Precursor in Agrochemical Synthesis
| Precursor | Target Agrochemical Class | Key Synthetic Transformation (Plausible) | Resulting Intermediate |
|---|
Development of Functional Materials and Dyes
The chemical structure of this compound, featuring a reactive bromine atom and an electron-rich dimethoxybenzene ring, allows for its use as a precursor in the development of functional materials and dyes. While not a chromophore itself, it can be chemically modified to produce dye molecules.
A plausible route for the synthesis of an azo dye involves the conversion of this compound into an aromatic amine. This can be achieved through a nitration reaction, introducing a nitro group onto the aromatic ring, followed by a reduction of the nitro group to an amine. This resulting bromo-dimethoxyaniline can then serve as a diazo component in an azo coupling reaction. The standard procedure for forming azo dyes involves diazotization of the primary aromatic amine with a reagent like sodium nitrite in an acidic solution to form a diazonium salt. unb.canih.govcuhk.edu.hk This reactive intermediate is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative, to form the characteristic azo (-N=N-) linkage, which is a powerful chromophore responsible for the color of the dye. nih.govcuhk.edu.hk The specific hues of the resulting dyes can be tuned by the choice of the coupling component. jbiochemtech.com
In the field of functional materials, veratrole derivatives are utilized in creating polymers with enhanced properties. This compound can be incorporated into polymer structures to improve characteristics like thermal stability and mechanical strength. chemimpex.com Furthermore, it has been identified for its utility as a redox shuttle additive in lithium batteries, a component that helps to prevent overcharging by consuming excess current.
Table 2: Plausible Synthesis of an Azo Dye from this compound
| Step | Reaction | Reagents (Example) | Intermediate/Product |
|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄ | Bromo-nitro-dimethoxybenzene |
| 2 | Reduction | Sn/HCl or H₂, Pd/C | Bromo-dimethoxyaniline |
| 3 | Diazotization | NaNO₂, HCl | Bromo-dimethoxybenzene diazonium salt |
Precursors for Advanced Organic Frameworks
While simple aromatic molecules like this compound are not typically used as direct building blocks for highly ordered structures like Covalent Organic Frameworks (COFs), they serve as essential starting materials for the synthesis of more complex, geometrically defined monomers required for the construction of COF analogues and other advanced materials. tcichemicals.com
Covalent Organic Frameworks are crystalline porous polymers built from organic monomers linked by strong covalent bonds. google.com The precise geometry of the monomers dictates the topology and pore structure of the resulting framework. tcichemicals.com this compound can be used as a precursor to synthesize larger, more symmetric molecules that are suitable as COF building blocks or as cores for other functional materials like discotic liquid crystals.
A significant application of veratrole derivatives is in the synthesis of triphenylenes. For instance, the oxidative trimerization of veratrole can produce hexamethoxytriphenylene. This disc-shaped (discotic) molecule can self-assemble to form columnar structures, which are of interest in organic electronics. wikipedia.org By starting with this compound, functionalized triphenylene derivatives can be synthesized. The bromine atom allows for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, to attach other functional groups before or after the formation of the triphenylene core. nih.gov These functionalized triphenylene molecules can then be used as the central building units (SBUs) in the design of advanced organic frameworks.
Furthermore, dimethoxybenzene units derived from veratrole have been incorporated as linkers in COF synthesis. For example, 2,5-dimethoxybenzene-1,4-dicarboxaldehyde has been used as a linear linker to construct COFs with specific pore structures and functionalities. researchgate.net While requiring multiple synthetic steps, this compound represents a potential starting point in a synthetic pathway to create such functionalized dialdehyde or triamine linkers necessary for COF construction.
Table 3: Role of this compound in Synthesizing Precursors for Advanced Frameworks
| Precursor | Synthetic Target | Key Synthetic Transformation | Application of Target |
|---|---|---|---|
| This compound | Functionalized Triphenylenes | Oxidative Cyclotrimerization / Cross-Coupling | Discotic Liquid Crystals, Organic Electronics, Framework Cores |
Spectroscopic Characterization and Computational Studies of 4 Bromoveratrole
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides significant insights into the molecular vibrations of a compound. These vibrations are characteristic of the specific bonds and functional groups present, offering a molecular fingerprint. For complex molecules like substituted benzenes, the assignment of vibrational modes is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies with a high degree of accuracy. nih.govresearchgate.netnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibrational mode to be IR active, it must result in a change in the molecule's dipole moment. doitpoms.ac.uk The FTIR spectrum of 4-Bromoveratrole exhibits several characteristic absorption bands that correspond to the vibrations of its aromatic ring, methoxy (B1213986) groups, and carbon-bromine bond.
Key regions in the FTIR spectrum of substituted benzenes include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. vscht.cz
Aliphatic C-H stretching: The methyl groups of the methoxy substituents show symmetric and asymmetric stretching vibrations, usually in the 2950-2850 cm⁻¹ region.
C=C aromatic ring stretching: These vibrations occur in the 1600-1450 cm⁻¹ range and are characteristic of the benzene (B151609) ring. vscht.cz
C-O stretching: The asymmetric and symmetric stretching of the aryl-ether linkage appears in the 1300-1000 cm⁻¹ region.
C-H in-plane and out-of-plane bending: These bands provide information about the substitution pattern on the aromatic ring and are found in the fingerprint region (below 1500 cm⁻¹).
C-Br stretching: The vibration of the carbon-bromine bond is typically found at lower wavenumbers, generally in the 600-500 cm⁻¹ range.
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
FT-Raman spectroscopy is a complementary technique to FTIR. It is based on the inelastic scattering of monochromatic light (Raman scattering). horiba.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. doitpoms.ac.uk For centrosymmetric molecules, a rule of mutual exclusion applies, where vibrations that are IR active are Raman inactive, and vice versa. While this compound is not centrosymmetric, the combination of both techniques provides a more complete vibrational profile.
The FT-Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the aromatic ring and the C-Br bond, which involve significant changes in the electron cloud distribution.
Assignment of Vibrational Modes and Functional Group Identification
The precise assignment of the numerous vibrational modes in a molecule like this compound is a complex task. The molecule, with its 19 atoms, has 3N-6 = 51 fundamental vibrational modes. The assignment relies on comparing the experimental FTIR and FT-Raman spectra with data from similar compounds and, more reliably, with the results of quantum chemical calculations. nih.govmarmacs.org
Computational methods like DFT can calculate the vibrational frequencies and intensities, which, after applying a scaling factor to account for anharmonicity and basis set limitations, generally show good agreement with experimental data. nih.gov This allows for a detailed assignment of each observed band to a specific molecular motion (e.g., stretching, bending, scissoring, wagging, twisting, and ring deformations). researchgate.networktribe.comaip.org
The following table summarizes the expected vibrational modes and their approximate frequency ranges for the key functional groups in this compound, based on established data for substituted benzenes. optica.org
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Primary Spectroscopic Activity |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | IR, Raman |
| Asymmetric CH₃ Stretch | Methoxy (-OCH₃) | ~2960 | IR, Raman |
| Symmetric CH₃ Stretch | Methoxy (-OCH₃) | ~2870 | IR, Raman |
| C=C Ring Stretch | Benzene Ring | 1600 - 1450 | IR, Raman (often strong) |
| CH₃ Bending | Methoxy (-OCH₃) | 1470 - 1440 | IR |
| C-O-C Asymmetric Stretch | Aryl Ether | 1275 - 1200 | IR (strong) |
| C-O-C Symmetric Stretch | Aryl Ether | 1075 - 1020 | Raman (often strong) |
| C-H Out-of-Plane Bend | Benzene Ring | 900 - 675 | IR (strong) |
| C-Br Stretch | Bromo-Aryl | 600 - 500 | IR, Raman (often strong) |
This table presents generalized frequency ranges. Actual values for this compound may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for the elucidation of molecular structures in solution. researchgate.netethernet.edu.etslideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound provide unambiguous confirmation of its structure. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.
¹H NMR Spectrum: The proton NMR spectrum shows signals for the three aromatic protons and the six protons of the two methoxy groups. The substitution pattern on the benzene ring leads to distinct signals for each aromatic proton, with their multiplicity (singlet, doublet, doublet of doublets) determined by spin-spin coupling with neighboring protons.
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (O, Br) and by resonance effects within the aromatic ring.
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for this compound, typically recorded in a deuterated solvent like DMSO-d₆. chemicalbook.com
Table of ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | 7.50 | Doublet (d) | 8.4 |
| H-3 | 6.90 | Doublet (d) | 2.0 |
| H-6 | 6.80 | Doublet of doublets (dd) | 8.4, 2.0 |
| -OCH₃ | 3.85 | Singlet (s) | N/A |
| -OCH₃ | 3.80 | Singlet (s) | N/A |
Data obtained in DMSO-d₆ at 400 MHz. chemicalbook.com
Table of ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 150.3 |
| C-2 | 148.8 |
| C-5 | 123.5 |
| C-6 | 115.3 |
| C-4 | 113.8 |
| C-3 | 112.3 |
| -OCH₃ | 56.2 |
| -OCH₃ | 56.0 |
Data obtained in DMSO-d₆ at 100 MHz. chemicalbook.com
Application in Structural Elucidation and Purity Assessment
The combined data from ¹H and ¹³C NMR is definitive for the structural elucidation of this compound. chemicalbook.com
¹H NMR Analysis: The presence of two distinct singlets for the methoxy groups confirms their non-equivalence. The aromatic region shows three signals, integrating to one proton each, which is consistent with a trisubstituted benzene ring. The splitting patterns (doublet, doublet, and doublet of doublets) and their corresponding coupling constants establish the 1,2,4-substitution pattern of the protons on the ring.
¹³C NMR Analysis: The observation of eight distinct carbon signals confirms the molecular symmetry. The chemical shifts of the carbons directly attached to the electronegative oxygen atoms (C-1 and C-2) are shifted downfield, while the carbon attached to the bromine atom (C-4) also shows a characteristic shift. The remaining signals correspond to the protonated aromatic carbons and the two methoxy carbons.
Beyond structural confirmation, NMR spectroscopy is a powerful tool for assessing the purity of a sample. The integration of the signals in the ¹H NMR spectrum is directly proportional to the number of protons they represent. By comparing the integrals of the signals from this compound to those of any impurities present, a quantitative assessment of purity can be made. Furthermore, the absence of unexpected signals in both ¹H and ¹³C NMR spectra is a strong indicator of high sample purity.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for the structural elucidation and identification of chemical compounds. In the analysis of this compound, MS provides definitive information regarding its molecular weight and elemental composition.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. While specific application notes for this compound are not extensively detailed in dedicated studies, the utility of LC-MS for this and similar compounds can be inferred from its broad applications in synthetic and analytical chemistry. nih.govnih.gov
In the context of organic synthesis, LC-MS is an indispensable tool for real-time reaction monitoring. For instance, in cross-coupling reactions where this compound serves as a substrate, LC-MS can be used to track the consumption of the starting material and the formation of the desired product over time. This allows for precise determination of reaction completion and optimization of reaction conditions such as temperature, catalyst loading, and reaction time.
Furthermore, LC-MS is crucial for impurity profiling of this compound samples. The chromatographic separation can resolve the parent compound from by-products, unreacted starting materials, and contaminants. Subsequent mass analysis provides the molecular weights of these impurities, offering valuable clues to their identities and helping to refine purification processes. A typical LC-MS setup for a moderately polar compound like this compound would likely involve reverse-phase chromatography coupled with an electrospray ionization (ESI) source.
| LC-MS Application | Information Gained | Relevance to this compound |
| Reaction Monitoring | Consumption of reactants, formation of products | Tracks progress of Suzuki, Negishi, and other cross-coupling reactions. |
| Impurity Profiling | Detection and identification of minor components | Ensures purity of synthesized this compound for subsequent use. |
| Metabolite Identification | Identification of metabolic products in biological systems | Potential use in studies investigating the biotransformation of this compound. |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental formula of a compound. For this compound (C₈H₉BrO₂), the presence of bromine, with its two stable isotopes ⁷⁹Br (~50.69% abundance) and ⁸¹Br (~49.31% abundance), results in a characteristic isotopic pattern. The molecular ion peak appears as a doublet, [M]⁺ and [M+2]⁺, with nearly equal intensities.
HRMS instruments, such as time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) with an accuracy of a few parts per million (ppm). rsc.org This allows for the experimental mass to be confidently matched with the calculated theoretical exact mass. The calculated monoisotopic mass of the [M]⁺ peak of this compound, containing the ⁷⁹Br isotope, is 215.97859 Da. nih.gov HRMS analysis would be expected to yield a measured value extremely close to this, confirming the elemental composition of C₈H₉⁷⁹BrO₂.
The table below details the theoretical exact masses for the two major isotopic peaks of this compound.
| Isotopologue | Elemental Formula | Theoretical Exact Mass (Da) |
| [M]⁺ | C₈H₉⁷⁹BrO₂ | 215.97859 |
| [M+2]⁺ | C₈H₉⁸¹BrO₂ | 217.97654 |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides profound insights into the structural and electronic properties of molecules, complementing experimental data. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model molecular behavior.
Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is routinely applied to predict molecular geometries, vibrational frequencies, and other chemical properties with high accuracy.
Geometry optimization is a computational procedure to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can determine the most stable three-dimensional structure. nih.govnih.gov
The optimization process refines the bond lengths, bond angles, and dihedral angles of an initial structure until the lowest energy conformation is found. youtube.com For this compound, the calculation would confirm the planarity of the benzene ring. A key aspect of the conformational analysis would be to determine the preferred orientation of the two methoxy (-OCH₃) groups relative to the aromatic ring. The calculations would identify the rotational barriers and the most stable dihedral angles (C-C-O-C) to minimize steric hindrance and optimize electronic interactions. The resulting optimized geometry is crucial for subsequent calculations, such as vibrational frequencies and electronic properties. youtube.com
| Parameter Type | Description |
| Bond Lengths | C-C (aromatic), C-H, C-O, O-CH₃, C-Br |
| Bond Angles | C-C-C, H-C-C, C-C-O, C-O-C |
| Dihedral Angles | Defines the orientation of the methoxy groups relative to the ring |
Following geometry optimization, DFT calculations can be used to predict the vibrational frequencies of a molecule. uit.no These calculations determine the normal modes of vibration, which correspond to the collective motions of atoms. The calculated frequencies, typically expressed in wavenumbers (cm⁻¹), can be directly compared to experimental data from infrared (IR) and Raman spectroscopy. nih.gov
It is a common practice to apply a scaling factor to the calculated harmonic frequencies to correct for approximations in the theoretical model and to improve agreement with experimental anharmonic frequencies. researchgate.net By analyzing the atomic displacements for each calculated frequency, a definitive assignment can be made for each peak in the experimental spectrum. This comparison validates both the accuracy of the computational model and the interpretation of the experimental data.
The table below lists the characteristic vibrational modes expected for this compound and their typical experimental wavenumber ranges. DFT calculations provide specific frequency values for each of these modes.
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |
| Aliphatic C-H Stretch | -OCH₃ | 2950 - 2850 |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 |
| Asymmetric C-O-C Stretch | Ar-O-CH₃ | 1275 - 1200 |
| Symmetric C-O-C Stretch | Ar-O-CH₃ | 1075 - 1020 |
| C-Br Stretch | Ar-Br | 650 - 550 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, such as electronic absorption spectra. By calculating the response of the electron density to a time-dependent electric field, TD-DFT can predict the energies and intensities of electronic transitions.
For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum. The calculations would likely show transitions corresponding to π-π* excitations within the benzene ring, with contributions from the methoxy and bromo substituents. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic transitions that give rise to the observed absorption bands.
Molecular Docking Studies and Reactivity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand might interact with a protein's binding site.
While specific molecular docking studies focusing on this compound are not extensively reported in the literature, its structural features suggest potential interactions with various biological targets. The presence of hydrogen bond acceptors (the oxygen atoms of the methoxy groups) and a halogen atom capable of halogen bonding suggests that this compound could interact with specific amino acid residues in a protein's active site. Such studies would be crucial in evaluating its potential as a scaffold for the development of new therapeutic agents. Reactivity predictions based on the computational analyses mentioned above (FMO, MEP) can guide the design of such docking studies by identifying the most likely interaction sites on the molecule.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for 4-Bromoveratrole Transformations
The transformation of this compound, primarily through cross-coupling reactions, is central to its utility. Future research is intensely focused on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability. While palladium-based catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ are commonly used for Suzuki-Miyaura and Negishi cross-coupling reactions involving this compound, challenges such as steric hindrance from the adjacent methoxy (B1213986) groups can limit their efficiency. ias.ac.in
Emerging trends aim to overcome these limitations. Research is moving towards:
Advanced Ligand Design: The development of specialized ligands, such as Mor-DalPhos variants, has already shown promise in improving the efficiency of palladium-catalyzed C-N and C-C bond formations with this compound. Future work will likely involve creating more sophisticated ligands that can operate at lower catalyst loadings and milder reaction conditions.
Alternative Metal Catalysis: Copper-mediated Ullmann-type couplings present a viable alternative, often showing greater tolerance for bulky substituents. Further exploration into catalysts based on other earth-abundant and less toxic metals like nickel, iron, and cobalt is a key area of future research.
Photoredox Catalysis: Light-mediated catalysis offers a powerful method for activating the aryl bromide bond under exceptionally mild conditions, potentially providing new reaction pathways and functional group tolerance for this compound transformations.
A comparison of common catalytic systems used for this compound highlights the advantages and areas for future development.
| Catalyst System | Reaction Type | Advantages | Future Research Focus |
| Palladium(0) with Phosphine Ligands | Suzuki, Negishi, Buchwald-Hartwig | High reactivity, well-understood mechanisms | Overcoming steric hindrance, developing air-stable pre-catalysts, lower catalyst loading |
| Copper(I) Salts | Ullmann Coupling | Tolerant to bulky groups, good for C-O and C-N bonds | Improving reaction rates, expanding substrate scope, understanding mechanisms |
| Nickel(II) with N-heterocyclic Carbene (NHC) Ligands | Kumada, Suzuki | Lower cost than palladium, unique reactivity | Improving functional group tolerance, developing chiral nickel catalysts |
Stereoselective Synthesis and Chiral Derivatization of this compound
The synthesis of chiral molecules is paramount in pharmaceutical and materials science. This compound is an important precursor for creating complex, stereochemically defined structures. Future research is directed at enhancing enantioselectivity in reactions involving this compound.
One established application involves using the Grignard reagent of this compound to react with chiral aldehydes, such as (R)-2,3-O-cyclohexylideneglyceraldehyde, to produce chiral 1-hydroxy-phenethylamine derivatives. ias.ac.in Another key area is the use of this compound in the electrophilic quenching of dynamically resolved organolithium compounds. For instance, its reaction with N-Boc-2-lithiopiperidine in the presence of a chiral ligand leads to the formation of enantioenriched 2-aryl piperidines with a high enantiomeric ratio (97:3). acs.org
Emerging trends in this field include:
Asymmetric C-H Activation: A significant future direction is the direct, enantioselective functionalization of the veratrole ring. The development of chiral palladium or rhodium catalysts capable of atroposelective C-H functionalization could enable the synthesis of axially chiral biaryl compounds directly from this compound derivatives. nih.govnih.gov
Chiral Catalyst Development: Research into novel chiral phosphoric acids (CPAs) and chiral ligands for transition metals is ongoing. nih.gov Applying these next-generation catalysts to reactions like asymmetric Suzuki or Negishi couplings with this compound could provide access to a wider range of chiral products with high optical purity.
| Synthetic Strategy | Chiral Product Type | Enantioselectivity | Key Research Trend |
| Reaction with Chiral Electrophiles | Chiral Alcohols | Substrate-controlled | Development of new chiral building blocks |
| Dynamic Kinetic Resolution | Chiral Piperidines | 97:3 er | Application of new chiral ligands and resolving agents |
| Asymmetric Cross-Coupling | Axially Chiral Biaryls | High % ee (in related systems) | Design of catalysts for atroposelective C-H functionalization |
Integration of this compound into Flow Chemistry and Automated Synthesis
The shift towards automated synthesis and flow chemistry promises to accelerate drug discovery and process development by enabling high-throughput experimentation and rapid library synthesis. nih.govchemrxiv.org Integrating this compound into these platforms is a key trend for the future.
Automated platforms are increasingly used for optimizing reaction conditions and generating molecular libraries. nih.gov Slug-based electrochemical flow systems, for example, have been designed to perform C-N cross-couplings on various aryl bromides to rapidly synthesize compound libraries for medicinal chemistry. nih.govchemrxiv.org Similarly, capsule-based automated synthesis platforms can perform entire reaction, workup, and purification sequences for Suzuki-Miyaura couplings, a common transformation for this compound. synplechem.com
The primary advantages of this integration include:
Rapid Library Generation: Automated systems can quickly couple this compound with a diverse range of amines, boronic acids, or other building blocks to generate large libraries of derivatives for biological screening. nih.gov
Process Optimization: Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, facilitating the rapid optimization of reactions involving this compound.
Improved Safety and Reproducibility: Automating the handling of reagents and the execution of multi-step syntheses enhances reproducibility and safety, particularly when dealing with hazardous intermediates or air-sensitive reagents. nih.gov
Exploration of New Biological Activities of this compound Derivatives
This compound is a crucial starting material for the synthesis of various biologically active compounds. It is a key precursor in the total synthesis of natural alkaloids like (±)-cusparine and (±)-galipinine, which exhibit antibacterial properties against Plasmodium falciparum. acs.org Furthermore, it is used to synthesize ligands designed for the detection of Aβ and Tau pathologies associated with Alzheimer's disease.
A major emerging trend is the use of this compound as a scaffold to create novel derivatives containing various heterocyclic cores known for their pharmacological importance, such as pyrazoles, pyrroles, and thiadiazoles. nih.govnih.govsysrevpharm.org The future of this research area lies in:
Scaffold Diversification: Systematically using this compound in palladium-catalyzed cross-coupling reactions to generate libraries of compounds with diverse heterocyclic functionalities. nih.gov
Targeted Biological Screening: Evaluating these new derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.com Recent studies on novel pyrrole (B145914) derivatives, for instance, have shown that such compounds can exhibit dose-dependent cytotoxic activity against various tumor cell lines. nih.gov
Structure-Activity Relationship (SAR) Studies: Utilizing the generated libraries to conduct detailed SAR studies, which can inform the design of more potent and selective therapeutic agents based on the this compound scaffold.
| Derivative Class | Known/Potential Biological Activity | Research Direction |
| Tetrahydroquinoline Alkaloids | Antibacterial (anti-malarial) | Synthesis of novel analogs |
| Thiophene-vinyl-benzothiazoles | Diagnostic (Alzheimer's) | Development of improved imaging agents |
| Novel Pyrrole Derivatives | Anticancer | Screening against diverse cancer cell lines |
| Novel Thiadiazole Derivatives | Antimicrobial, Anti-inflammatory, Antiviral | Synthesis and evaluation of new hybrid compounds |
Advanced Spectroscopic and In Situ Monitoring Techniques for Reactions Involving this compound
To fully optimize and understand the complex transformations of this compound, advanced analytical techniques are becoming indispensable. The application of in situ reaction monitoring, using methods like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR), is an emerging trend that offers deep mechanistic insights in real-time.
These techniques are particularly valuable for reactions involving this compound for several reasons:
Kinetic Analysis: Real-time monitoring allows for the precise determination of reaction rates, which is crucial for optimizing palladium-catalyzed cross-coupling reactions that may be slowed by steric hindrance.
Intermediate Detection: In situ spectroscopy can help identify transient and labile intermediate species, providing a clearer picture of the reaction mechanism. This is vital for understanding complex catalytic cycles and identifying potential side reactions.
Process Optimization: By providing immediate feedback on the reaction's progress, these techniques enable chemists to quickly optimize parameters like temperature, catalyst loading, and reagent addition times, leading to improved yields and purity.
Future research will focus on the routine implementation of these spectroscopic tools in both academic and industrial settings to accelerate the development of robust and efficient synthetic routes utilizing this compound.
Q & A
Basic: What are the recommended methods for synthesizing 4-Bromoveratrole with high purity, and how can purity be validated?
Answer:
- Synthesis : A common method involves oxidative coupling using thallium trifluoroacetate (TTFA) and boron trifluoride etherate, which facilitates regioselective aryl-aryl bond formation . Alternative routes include bromination of veratrole (1,2-dimethoxybenzene) using bromine in acetic acid or HBr/H2O2 systems.
- Validation : Purity can be confirmed via melting point analysis (reported range: 45–48°C ), gas chromatography-mass spectrometry (GC-MS) for molecular ion peaks (m/z ≈ 217.05 ), and nuclear magnetic resonance (NMR) spectroscopy to verify substituent positions (e.g., OCH3 groups at 3,4-positions ).
Advanced: How does the choice of metallating agent influence regioselectivity in cross-coupling reactions involving this compound?
Answer:
- Palladium Catalysts : Pd(PPh3)4 or Pd(OAc)2 with ligands (e.g., SPhos) promote Suzuki-Miyaura couplings at the bromine site, but steric hindrance from adjacent methoxy groups may reduce efficiency .
- Copper-Mediated Reactions : Ullmann-type couplings exhibit higher tolerance for bulky substituents, favoring aryl-O bond retention. Computational studies (DFT) suggest electronic effects dominate over steric factors in these systems .
- Contradictions : Conflicting regioselectivity reports may arise from solvent polarity (e.g., DMF vs THF) or temperature gradients during reaction optimization.
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers monitor?
Answer:
- 1H NMR : Look for two singlet peaks at δ ≈ 3.85–3.90 ppm (OCH3 groups) and aromatic protons as a singlet at δ ≈ 7.00 ppm .
- 13C NMR : Methoxy carbons appear at δ ≈ 56 ppm, while aromatic carbons adjacent to Br and OCH3 resonate at δ ≈ 112–125 ppm .
- FTIR : Strong C-O stretches near 1260 cm⁻¹ and C-Br vibrations at 560–600 cm⁻¹ .
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound across literature sources?
Answer:
- Source Analysis : Discrepancies may stem from impurities (e.g., residual solvents like ethanol or dichloromethane) or polymorphic forms. Cross-reference synthesis protocols (e.g., recrystallization solvents ).
- Methodological Adjustments : Reproduce purification steps (e.g., column chromatography vs fractional distillation) and compare DSC (Differential Scanning Calorimetry) thermograms to identify phase transitions .
Advanced: What computational approaches are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model charge distribution (Mulliken charges) and Fukui indices, identifying nucleophilic/electrophilic sites. For example, the para position to bromine may show higher electron density due to methoxy donor effects .
- MD Simulations : Study solvent effects (e.g., polar aprotic vs protic) on reaction pathways. Correlate computational predictions with experimental yields from nitration or sulfonation trials .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Storage : Keep in airtight containers at 2–8°C, protected from light, due to sensitivity to moisture and oxidation .
- Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact. Neutralize spills with activated carbon and dispose via hazardous waste protocols (CAS RN 2859-78-1 ).
Advanced: What role does this compound play in Scholl-type oxidative coupling reactions, and how can side products be minimized?
Answer:
- Mechanistic Insight : TTFA acts as a one-electron oxidant, generating aryl radicals that dimerize. The methoxy groups stabilize transition states, favoring para-para coupling .
- Side Products : Over-oxidation (e.g., quinone formation) can occur at >60°C. Control via low-temperature reactions (<40°C) and stoichiometric TTFA use (1.2 equiv) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
